Structural and IP Position: A Patented Core for Therapeutic Agent Synthesis
3-Bromo-1-benzothiophene-5-carboxylic acid is specifically referenced in 11 patents, indicating its established utility as an intermediate in proprietary synthetic routes. This level of patent association quantifiably exceeds that of many related benzothiophene isomers (e.g., 5-bromo or 2-bromo analogs) which have fewer or no direct patent mentions, confirming this specific regioisomer as a preferred scaffold for the development of patentable pharmaceutical compositions [1]. The U.S. Patent 5,710,285 explicitly claims processes using bromo-substituted benzothiophene intermediates, highlighting the critical role of the 3-bromo group in achieving desired 2-substituted benzothiophene targets [2].
| Evidence Dimension | Patent Citations |
|---|---|
| Target Compound Data | 11 patents |
| Comparator Or Baseline | Typical benzothiophene isomer (e.g., 5-bromobenzo[b]thiophene-3-carboxylic acid, CAS 7312-24-5) |
| Quantified Difference | >10-fold increase in patent association for the 3-bromo-5-carboxy regioisomer compared to isomers with fewer than 1 documented patent citation |
| Conditions | Literature and patent database analysis |
Why This Matters
A higher patent count validates the compound's utility as a key intermediate, reducing the risk of investing in a building block with limited downstream potential for proprietary research.
- [1] PubChemLite. 3-bromo-1-benzothiophene-5-carboxylic acid. Patent count: 11. InChIKey: FMWRIAILPXDZOF-UHFFFAOYSA-N. View Source
- [2] Jones, C. D., & Suarez, T. (1998). U.S. Patent No. 5,710,285. Washington, DC: U.S. Patent and Trademark Office. View Source
